Enzymatic Hydrolysis Kinetics vs. Alternative Esters
Under phosphate buffer (pH 7.4)/hexane 7:1 at 37 °C with Bacillus subtilis esterase BS2 (enzyme/substrate ratio 1:4 w/w), 2,2,2-trichloroethyl esters of N-protected amino acids were hydrolyzed to completion within 0.25–1 h, yielding the free carboxylic acid in 99% isolated yield (Table 2, entry 6) [1]. In head-to-head comparison under identical conditions, diphenylmethyl esters required an enzyme/substrate ratio of 1:1 and 48 h for complete hydrolysis (Table 2, entries 3–5) [1]. Allyl esters hydrolyzed quantitatively within 0.5–3 h at the same 1:4 ratio, while benzyl esters required 1–24 h (Table 2) [1]. This establishes that the TCE ester is among the fastest substrates for BS2-mediated cleavage, outperforming diphenylmethyl esters by approximately 48-fold in reaction time and requiring 4-fold less enzyme loading.
| Evidence Dimension | Enzymatic hydrolysis time and enzyme/substrate ratio for complete deprotection |
|---|---|
| Target Compound Data | TCE ester: 0.25–1 h, enzyme/substrate 1:4 (w/w), 99% isolated yield |
| Comparator Or Baseline | Diphenylmethyl ester: 48 h, enzyme/substrate 1:1 (w/w); Allyl ester: 0.5–3 h, 1:4; Benzyl ester: 1–24 h, 1:4 |
| Quantified Difference | TCE ester is cleaved ~48× faster than diphenylmethyl ester and requires 4× less enzyme; comparable to allyl ester but with higher isolated yield (99% vs. 80% for selective allyl removal) |
| Conditions | BS2 esterase, phosphate buffer pH 7.4/hexane 7:1, 37 °C; substrate: N-protected amino acid esters (Boc-GABA derivatives) |
Why This Matters
BS2 esterase enables selective, mild, and metal-free deprotection of TCE esters without affecting acid- or base-labile groups, making TCE benzoate the superior choice when biocatalytic deprotection is desired and diphenylmethyl esters are kinetically impractical.
- [1] Fotakopoulou, I.; Barbayianni, E.; Constantinou-Kokotou, V.; Bornscheuer, U. T.; Kokotos, G. Enzymatic Removal of Carboxyl Protecting Groups. III. Fast Removal of Allyl and Chloroethyl Esters by Bacillus subtilis Esterase (BS2). J. Org. Chem. 2007, 72 (3), 782–786. View Source
